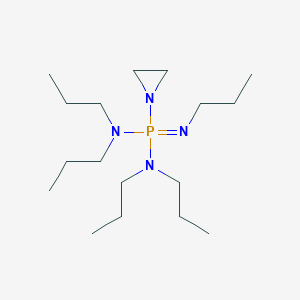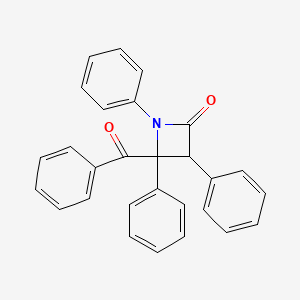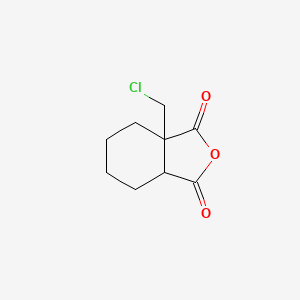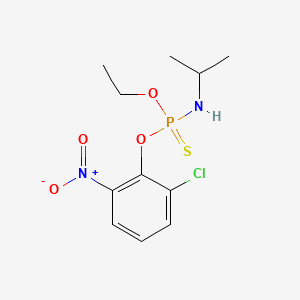
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is a complex organic compound that belongs to the class of phosphoramidothioates. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester typically involves the reaction of phosphoramidothioic acid derivatives with appropriate chlorinated and nitro-substituted phenyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the desired product. Quality control measures are essential to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioic acid derivatives with additional oxygen atoms, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved in its action include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoramidothioic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Organophosphates: Known for their use in agriculture as pesticides, these compounds have similar reactivity but different safety profiles.
Uniqueness
Phosphoramidothioic acid, (1-methylethyl)-, O-(2-chloro-6-nitrophenyl)O-ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
| 87112-25-2 | |
Formule moléculaire |
C11H16ClN2O4PS |
Poids moléculaire |
338.75 g/mol |
Nom IUPAC |
N-[(2-chloro-6-nitrophenoxy)-ethoxyphosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C11H16ClN2O4PS/c1-4-17-19(20,13-8(2)3)18-11-9(12)6-5-7-10(11)14(15)16/h5-8H,4H2,1-3H3,(H,13,20) |
Clé InChI |
KJFJMUPUDSSSPB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(NC(C)C)OC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


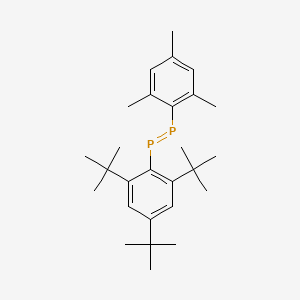
![1-Fluoro-4-[2-(methylsulfanyl)ethenyl]benzene](/img/no-structure.png)
